

An In-depth Technical Guide to 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Tert-butoxy)acetic acid

Cat. No.: B077238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(tert-butoxy)acetic acid**, a versatile reagent in organic synthesis and medicinal chemistry. This document outlines its chemical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

2-(Tert-butoxy)acetic acid, a valuable protected carboxylic acid derivative, is recognized for its utility as a synthetic intermediate. Its IUPAC name is 2-[(2-methylpropan-2-yl)oxy]acetic acid^{[1][2]}. The tert-butoxy group serves as a robust protecting group for the carboxylic acid functionality, which can be removed under mild acidic conditions. This allows for selective reactions at other molecular sites^[3].

Table 1: Physicochemical Properties of **2-(Tert-butoxy)acetic Acid**

Property	Value	Source
IUPAC Name	2-[(2-methylpropan-2-yl)oxy]acetic acid	[1] [2]
CAS Number	13211-32-0	[1] [4]
Molecular Formula	C ₆ H ₁₂ O ₃	[1] [4]
Molecular Weight	132.16 g/mol	[1] [4] [5]
Melting Point	-5 °C to 28.56 °C (Predicted)	[4] [6]
Boiling Point	104-106 °C (12 Torr) to 222.3 °C (760 mmHg)	[6]
Density	~1.0 g/cm ³ (Predicted)	[4]
Physical Form	Liquid or low-melting solid	[6]
pKa	3.55 ± 0.10 (Predicted)	[6]
InChI Key	HQLILHPGWSURBT-UHFFFAOYSA-N	[1] [2] [5]

Table 2: Spectroscopic Data for **2-(Tert-butoxy)acetic Acid**

Type	Data	Source
¹ H NMR (400 MHz, CDCl ₃)	δ 7.267 (s, 1H), 4.029 (s, 2H), 1.271 (s, 9H)	[6]

Synthesis Protocols

Detailed experimental procedures for the synthesis of **2-(tert-butoxy)acetic acid** are provided below. These protocols are based on established laboratory methods.

Protocol 1: Synthesis from Bromoacetic Acid

This procedure details the synthesis of **2-(tert-butoxy)acetic acid** from potassium tert-butoxide and bromoacetic acid in toluene[\[5\]](#).

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(tert-butoxy)acetic acid** from bromoacetic acid.

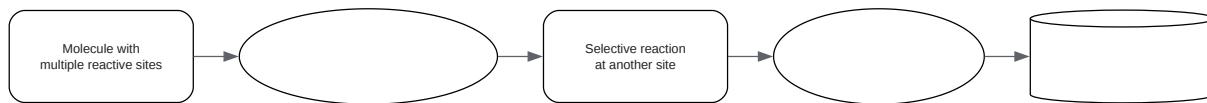
Methodology:

- To a 2-liter, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere[5].
- Prepare a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene and add it dropwise to the flask[5].
- Heat the mixture at reflux for 24 hours[5].
- After cooling to room temperature, add 100 ml of water and separate the layers[5].
- Wash the aqueous layer with ether (2 x 50 ml) and then acidify to pH 1 with concentrated hydrochloric acid[5].
- Extract the resulting mixture with ether (3 x 100 ml)[5].
- Combine the ether extracts and wash with a saturated sodium chloride solution (1 x 75 ml) [5].
- Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the product as a yellow oil (27.3 g)[5].

Protocol 2: Synthesis from Chloroacetic Acid

This alternative synthesis route utilizes chloroacetic acid and potassium tert-butoxide in tert-butanol[6].

Methodology:


- Slowly add chloroacetic acid (100 g, 1058.2 mmol) dropwise to a suspension of potassium tert-butoxide (262 g, 2335 mmol) in tert-butanol (1300 mL) at a temperature of 30-50 °C[6].
- Heat the reaction mixture to 80-85 °C and maintain this temperature for 6-8 hours[6].
- Upon completion, cool the mixture to 30-45 °C, add water (200 mL), and concentrate under reduced pressure[6].
- Add an additional 800 mL of water at 20-35 °C and wash with methyl tert-butyl ether (MTBE) [6].
- Adjust the pH of the aqueous phase to 1.5-3.0 with a 4N sulfuric acid solution[6].
- Extract the product with MTBE. Wash the organic phase with an aqueous sodium chloride solution[6].
- Concentrate the organic phase under reduced pressure to obtain **2-(tert-butoxy)acetic acid** as a liquid product (Yield: 62.9%; GC Purity: 99.38%)[6].

Applications in Drug Development and Research

2-(Tert-butoxy)acetic acid is a key building block in medicinal chemistry and organic synthesis, primarily due to the protecting nature of the tert-butoxy group[3].

Use as a Protecting Group:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, but the tert-butoxy group in **2-(tert-butoxy)acetic acid** serves a similar protective function for the carboxylic acid. This allows for chemical modifications at other parts of a molecule without affecting the acetic acid moiety. The protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the free carboxylic acid[3].

[Click to download full resolution via product page](#)

Caption: Logical workflow of using **2-(tert-butoxy)acetic acid** as a protecting group.

Key Applications:

- Peptide Synthesis: It is utilized in the synthesis of modified peptides and amino acid analogs to create structures inspired by glycolic acid or to confer specific steric and electronic properties[3].
- Enzyme Inhibitors and Prodrugs: The unique steric bulk and polarity of the tert-butoxy group can modulate the solubility, metabolic stability, and binding affinity of target compounds, making it valuable in the development of enzyme inhibitors and prodrugs[3].
- Linker Systems: It is employed in linker systems for applications in chemical biology and drug discovery[3].
- Materials Science: This compound is also used for the surface functionalization of nanomaterials and in the synthesis of specialized polymers[3].

Safety and Handling

2-(Tert-butoxy)acetic acid is associated with certain hazards and should be handled with appropriate safety precautions.

GHS Hazard Classification:

- H302: Harmful if swallowed[1].
- H315: Causes skin irritation[1].
- H319: Causes serious eye irritation[1].

- H335: May cause respiratory irritation[1].

Recommended Handling Procedures:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- Store in a cool, dry place in a tightly sealed container. Store at room temperature[6].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Tert-butoxy)acetic acid | C6H12O3 | CID 2760998 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-(Tert-butoxy)acetic Acid | High-Purity Reagent [benchchem.com]
- 4. 2-(tert-Butoxy)acetic acid | CAS 13211-32-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Synthesis routes of 2-(Tert-butoxy)acetic acid [benchchem.com]
- 6. TERT-BUTOXY ACETIC ACID | 13211-32-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Tert-butoxy)acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077238#2-tert-butoxy-acetic-acid-iupac-name\]](https://www.benchchem.com/product/b077238#2-tert-butoxy-acetic-acid-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com